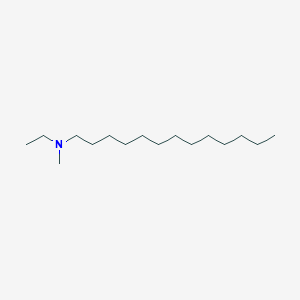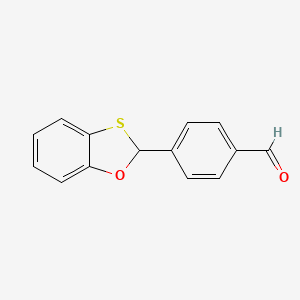
N-Ethyl-N-methyltridecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-methyltridecan-1-amine is a tertiary amine characterized by the presence of an ethyl group, a methyl group, and a tridecyl chain attached to the nitrogen atom. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with alkyl or aryl groups. Tertiary amines, like this compound, have three organic substituents attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyltridecan-1-amine can be achieved through nucleophilic substitution reactions. One common method involves the reaction of tridecyl bromide with N-ethyl-N-methylamine under basic conditions. The reaction proceeds as follows:
Reactants: Tridecyl bromide and N-ethyl-N-methylamine.
Conditions: The reaction is typically carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Mechanism: The nucleophilic nitrogen of N-ethyl-N-methylamine attacks the electrophilic carbon of tridecyl bromide, displacing the bromide ion and forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-methyltridecan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the amine is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Reduction: Corresponding secondary or primary amines (less common).
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
N-Ethyl-N-methyltridecan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-methyltridecan-1-amine depends on its specific application. In biological systems, it may interact with cellular membranes, proteins, or enzymes, altering their function. The nitrogen atom’s lone pair of electrons can participate in hydrogen bonding or coordinate with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyldodecylamine: Similar structure but with two methyl groups and a dodecyl chain.
N-Ethyl-N-methylhexadecylamine: Similar structure but with a hexadecyl chain.
N,N-Diethyltridecylamine: Similar structure but with two ethyl groups.
Uniqueness
N-Ethyl-N-methyltridecan-1-amine is unique due to its specific combination of an ethyl group, a methyl group, and a tridecyl chain. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
59570-03-5 |
|---|---|
Formule moléculaire |
C16H35N |
Poids moléculaire |
241.46 g/mol |
Nom IUPAC |
N-ethyl-N-methyltridecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-4-6-7-8-9-10-11-12-13-14-15-16-17(3)5-2/h4-16H2,1-3H3 |
Clé InChI |
CHYBOJUEYDCEBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCN(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)

![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)

![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)

![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)


